1-Azidonaphthalene
Overview
Description
1-Azidonaphthalene is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoactive Covalent Labeling of Membrane Components
1-Azidonaphthalene has been employed in the study of biological membranes. Klip and Gitler (1974) demonstrated its use in labeling the fatty acyl chains of phospholipids in liposomes and sarcoplasmic reticulum membranes. This method provides insights into the composition and dynamics of membrane components (Klip & Gitler, 1974).
Arabinosyltransferase Activity Probe in Mycobacterium tuberculosis
Pathak et al. (2002) synthesized a photoaffinity probe using a derivative of this compound. This probe aids in determining arabinosyl transferase activity and identifying binding sites in Mycobacterium tuberculosis, contributing to tuberculosis research (Pathak et al., 2002).
Inactivation and Labeling of Viral Proteins
Belanger et al. (2010, 2011) explored the use of this compound in inactivating viruses while preserving surface epitopes. This approach is significant for developing vaccines and studying viral structures (Belanger et al., 2010), (Belanger et al., 2011).
Fluorescent Probe for Bioimaging
Mao et al. (2013) developed a two-photon bioimaging probe using a naphthalene derivative and an azide group. This probe, with improved sensitivity, is used for monitoring hydrogen sulfide in living cells, enhancing our understanding of its physiological roles (Mao et al., 2013).
Study of Olfactory Receptors
Menevşe and Menevşe (1989) applied this compound in the study of olfactory receptors. By using a photoaffinity labeling technique, they investigated the receptors involved in odorant discrimination, offering insights into the olfactory system (Menevşe & Menevşe, 1989).
Chemical Synthesis and Reactions
Bradbury et al. (1969, 1972) explored the chemical reactions of this compound derivatives, leading to the formation of various compounds like oxazoles, perimidines, and benz[cd]indazoles. These studies contribute to the field of synthetic chemistry and the understanding of reaction mechanisms (Bradbury et al., 1969), (Bradbury et al., 1972).
Safety and Hazards
Properties
IUPAC Name |
1-azidonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISGPFBRUIUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988913 | |
Record name | 1-Azidonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-40-0 | |
Record name | 1-Azidonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azidonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.